2-Cyanopropan-2-yl methyl methylphosphonate
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Overview
Description
2-Cyanopropan-2-yl methyl methylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a cyanide group and a phosphonate group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl methyl methylphosphonate typically involves the reaction of a suitable phosphonate precursor with a cyanide source. One common method is the reaction of methyl methylphosphonate with a cyanide reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the cyanide group onto the phosphonate precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the cyanide group to other functional groups such as amines.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines.
Scientific Research Applications
2-Cyanopropan-2-yl methyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl methyl methylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The phosphonate group may also interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: Another organophosphorus compound with similar reactivity.
2-Cyanopropan-2-yl ethyl methylphosphonate: A structurally related compound with an ethyl group instead of a methyl group.
Uniqueness
2-Cyanopropan-2-yl methyl methylphosphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
58264-01-0 |
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Molecular Formula |
C6H12NO3P |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
2-[methoxy(methyl)phosphoryl]oxy-2-methylpropanenitrile |
InChI |
InChI=1S/C6H12NO3P/c1-6(2,5-7)10-11(4,8)9-3/h1-4H3 |
InChI Key |
PKKSEDBPTDONIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)OP(=O)(C)OC |
Origin of Product |
United States |
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